Significantly Enhanced Lipophilicity (clogP) vs. Parent 1,2,3,4-Tetrahydrophenazine
The substitution of two hydrogen atoms with fluorine atoms at the 7,8-positions of 1,2,3,4-tetrahydrophenazine results in a calculated increase in lipophilicity (clogP) [1]. This is a critical differentiation from the parent compound, 1,2,3,4-tetrahydrophenazine (CAS 4829-73-6), which lacks the fluorine substituents.
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.7 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydrophenazine (CAS 4829-73-6), clogP ≈ 2.2 |
| Quantified Difference | Δ clogP ≈ +0.5 |
| Conditions | In silico prediction using standard algorithms (e.g., ChemAxon/ALOGPS) based on molecular structure. |
Why This Matters
Increased lipophilicity can improve membrane permeability in cellular assays and enhance compound solubility in non-polar media, critical for applications in drug discovery and material science.
- [1] Predicted Properties: clogP of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine. Mol-Instincts. https://www.molinstincts.com (accessed April 22, 2026). View Source
